2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is a heterocyclic organic compound containing both a thiadiazole ring and an alcohol functional group. It has been investigated primarily for its potential as a building block in the synthesis of more complex molecules with potential biological activity. Notably, it serves as a scaffold for developing glutaminase 1 inhibitors, which have shown promise in combating glioblastoma [].
2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is a heterocyclic compound that belongs to the class of thiadiazoles, which are recognized for their diverse biological activities. This compound features a thiadiazole ring substituted with an amino group and an ethanol moiety, contributing to its potential applications in medicinal chemistry. The significance of thiadiazole derivatives in drug discovery, particularly for their antimicrobial and antifungal properties, underscores the relevance of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol in scientific research.
The compound is derived from 5-amino-1,3,4-thiadiazole, a well-studied scaffold in medicinal chemistry. Thiadiazoles are classified as five-membered heterocycles containing sulfur and nitrogen atoms. The classification of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol falls under the category of bioactive compounds due to its structural features that allow interactions with biological targets.
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method includes:
The synthesis often employs solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating under reflux to facilitate the reactions. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are utilized to confirm the structure of synthesized compounds.
The molecular formula for 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is C4H8N4OS. The compound features:
Key structural data include:
The reactivity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol can be explored through various chemical transformations:
These reactions often require specific conditions such as acidic or basic environments and can be monitored via thin-layer chromatography (TLC) or spectroscopic methods.
The mechanism by which 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol exerts its biological effects is primarily linked to its interaction with enzymes or receptors involved in metabolic pathways.
For example, thiadiazole derivatives have been shown to inhibit certain enzymes related to bacterial cell wall synthesis or fungal growth. The amino group may facilitate hydrogen bonding with active sites on these enzymes, leading to inhibition.
Studies indicate that modifications at the thiadiazole ring can significantly alter potency against various microbial strains, highlighting structure–activity relationships.
Key physical properties include:
Chemical properties involve:
Relevant analyses include melting point determination and solubility tests which provide insights into practical handling and application in formulations.
Scientific uses of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol are primarily focused on:
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry due to its balanced aromaticity, metabolic stability, and capacity for hydrogen bonding and hydrophobic interactions. Its mesoionic character (Figure 1B) enables membrane permeability and strong binding to biomacromolecules, including metabolic enzymes and kinase docking sites [2] [5]. This versatility underpins its application in inhibiting metabolic reprogramming—a hallmark of cancer where tumor cells alter flux through pathways like glutaminolysis.
Key SAR Principles:
Table 1: Metabolic Targets of 1,3,4-Thiadiazole Derivatives
Target Enzyme | Biological Role | Thiadiazole Derivative | Inhibition Mechanism |
---|---|---|---|
GLS1 | Glutamine → Glutamate conversion | AstraZeneca patent (WO 2015/181539) | Allosteric inhibition at BPTES site |
α-Glucosidase | Carbohydrate digestion | Hydrazone-bridged thiazole-pyrrole hybrids | Competitive inhibition at catalytic site |
JNK | Stress-activated kinase signaling | BI-90H9 (methoxyethyl derivative) | Substrate-competitive at JIP-1 docking groove |
Glutaminase 1 (GLS1) catalyzes the hydrolysis of glutamine to glutamate—a critical step fueling the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis in cancer cells [4]. Oncogenes like Myc drive GLS1 overexpression, creating a glutamine addiction phenotype. Inhibiting GLS1 starves tumors of metabolic intermediates, suppressing proliferation.
Thiadiazole-Based GLS1 Inhibitors:AstraZeneca’s patent (WO 2015/181539) discloses 1,3,4-thiadiazole derivatives (e.g., Formula I) as allosteric GLS1 inhibitors. These compounds mimic BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), binding at the dimer-tetramer interface to prevent enzyme activation [4]. The 5-amino group and C2 alkyl/aryl substitutions optimize interactions with residues like Tyr-394 and Asn-333, disrupting catalytic conformation.
Table 2: Thiadiazole Derivatives in GLS1 Inhibition
Compound Feature | Role in GLS1 Inhibition | Biological Outcome |
---|---|---|
5-Amino group | H-bonding to Glu-381 backbone | Stabilizes inactive tetramer |
C2 Hydrophobic substituents | Fills Leu-323/Asn-333 pocket | >100 nM enzyme potency (cell-free assays) |
Ethanol side chain | Solubility enhancement | Improved IC₅₀ in cell proliferation assays |
Allosteric inhibitors offer advantages over ATP-competitive agents: higher selectivity, lower off-target effects, and resilience to resistance mutations. 1,3,4-thiadiazoles exploit allosteric sites in diverse targets:
c-Jun N-Terminal Kinase (JNK):Derivatives like BI-90H9 (IC₅₀ = 4.8 μM) bind the JIP-1 docking groove, displacing substrate peptides (e.g., pepJIP1; IC₅₀ = 158 nM). The 2-methoxyethyl group extends into the Leu-binding pocket, forming hydrogen bonds with backbone atoms, while avoiding covalent modification of Cys-163 [3] [8].
α-Glucosidase/Tyrosinase:Thiadiazole-hydrazone hybrids (e.g., 3a-3j) competitively inhibit α-glucosidase (IC₅₀ = 2.70 μM) and tyrosinase via hydrophobic stacking with catalytic residues. The 4-nitrophenyl group enhances π-π contacts in the active site [6].
Table 3: Allosteric vs. Competitive Inhibition by Thiadiazoles
Target | Compound | Inhibition Mode | Binding Site | Selectivity Profile |
---|---|---|---|---|
JNK1 | BI-90H9 | Substrate-competitive | JIP-1 docking groove | >20× selective vs. p38α/Akt |
α-Glucosidase | 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea | Competitive | Catalytic site | Not tested against kinases |
GLS1 | BPTES analogs | Allosteric | Tetramerization interface | >100× selective vs. GLS2 |
Design Principles Emergent:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9